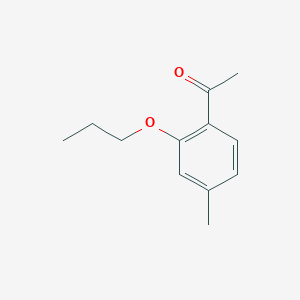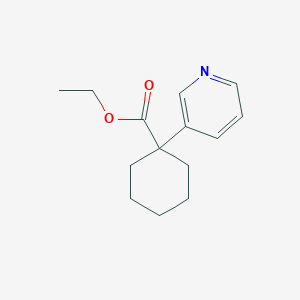
Ethyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate is an organic compound that belongs to the class of esters It features a cyclohexane ring substituted with an ethyl ester group and a pyridine ring at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate typically involves the esterification of 1-(pyridin-3-yl)cyclohexane-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: 1-(pyridin-3-yl)cyclohexane-1-carboxylic acid.
Reduction: 1-(pyridin-3-yl)cyclohexane-1-methanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions or hydrogen bonding, while the ester group can undergo hydrolysis to release the active carboxylic acid.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 1-(pyridin-2-yl)cyclohexane-1-carboxylate
- Ethyl 1-(pyridin-4-yl)cyclohexane-1-carboxylate
- Methyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate
Uniqueness
This compound is unique due to the position of the pyridine ring, which can influence its chemical reactivity and biological activity. The 3-position of the pyridine ring allows for specific interactions that are not possible with the 2- or 4-position isomers. This can lead to differences in binding affinity and selectivity in biological systems, making it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
143619-67-4 |
|---|---|
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
ethyl 1-pyridin-3-ylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-2-17-13(16)14(8-4-3-5-9-14)12-7-6-10-15-11-12/h6-7,10-11H,2-5,8-9H2,1H3 |
Clave InChI |
XQRSKPZNEIKFCC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCCCC1)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B15163264.png)
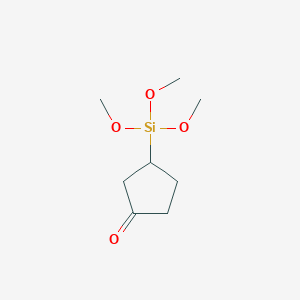
![3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B15163267.png)
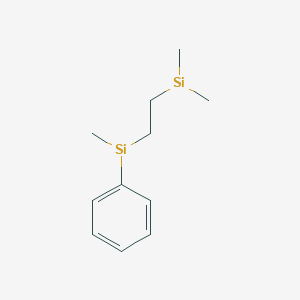
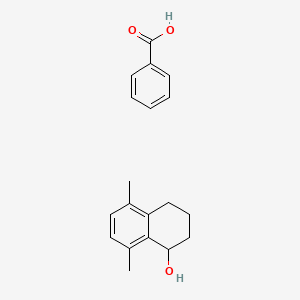
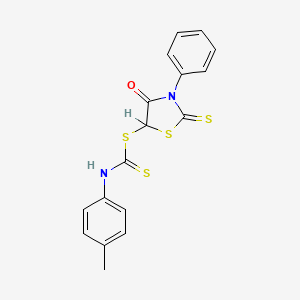

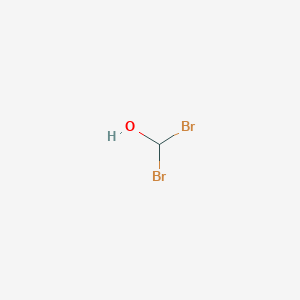
![6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione](/img/structure/B15163312.png)
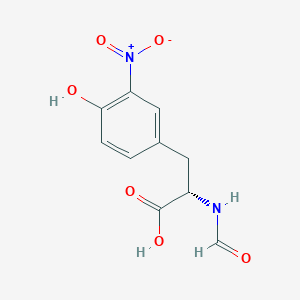
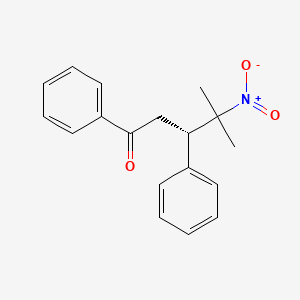
![4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one](/img/structure/B15163340.png)
![Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate](/img/structure/B15163342.png)
